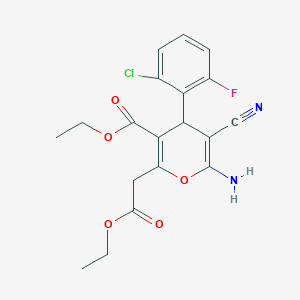
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine (CBP) is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is used in scientific research to study its biochemical and physiological effects. CBP has gained attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to increase the levels of BDNF, which is a protein that promotes the growth and survival of neurons. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been suggested to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include its potential therapeutic applications in the treatment of neurological disorders, its anxiolytic, antidepressant, and antipsychotic effects in animal models, and its ability to increase the levels of BDNF and GABA. The limitations of using 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine in lab experiments include the complexity of its synthesis, the lack of understanding of its mechanism of action, and the potential for side effects.
Direcciones Futuras
For the study of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the potential for 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine to act as a partial agonist at the 5-HT1A receptor and as a dopamine D2 receptor antagonist suggests that it may have applications in the treatment of other disorders such as Parkinson's disease and drug addiction.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclobutanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine. The synthesis of 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine is a complex process that requires careful attention to reaction conditions and purification methods to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a partial agonist at the 5-HT1A receptor. 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine has also been shown to have antipsychotic effects in animal models, and it has been suggested that 1-(2-chlorobenzyl)-4-(cyclobutylcarbonyl)piperazine may act as a dopamine D2 receptor antagonist.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-7-2-1-4-14(15)12-18-8-10-19(11-9-18)16(20)13-5-3-6-13/h1-2,4,7,13H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERXRQWCCNNSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl](cyclobutyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
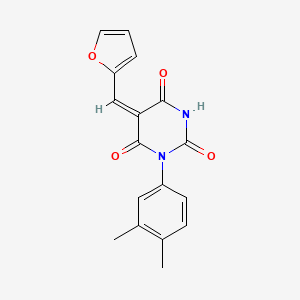

![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)
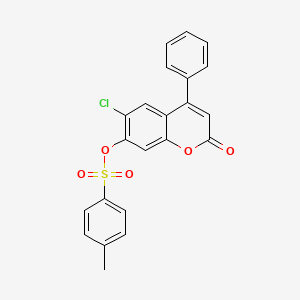
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)
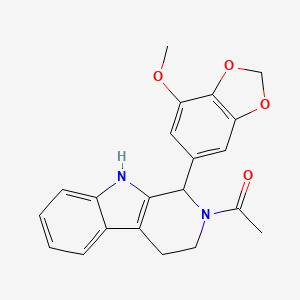

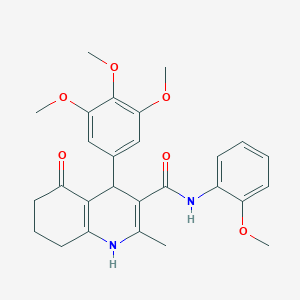
![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
